molecular formula C13H19NO6S B2381307 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid CAS No. 328038-28-4

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

Cat. No.: B2381307
CAS No.: 328038-28-4
M. Wt: 317.36
InChI Key: FUBAFUGQTVAQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with bis(2-methoxyethyl)amine in the presence of a sulfonyl chloride reagent. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This inhibition can affect various biological pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar compounds to 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid include other sulfonamide derivatives, such as:

  • 4-(N,N-dimethylsulfamoyl)benzoic acid
  • 4-(N,N-diethylsulfamoyl)benzoic acid
  • 4-(N,N-bis(2-hydroxyethyl)sulfamoyl)benzoic acid

These compounds share a similar core structure but differ in the substituents attached to the sulfonamide group. The unique bis(2-methoxyethyl) substituent in this compound provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6S/c1-19-9-7-14(8-10-20-2)21(17,18)12-5-3-11(4-6-12)13(15)16/h3-6H,7-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBAFUGQTVAQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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